molecular formula C10H10N2S B2933339 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole CAS No. 2176201-66-2

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole

Cat. No.: B2933339
CAS No.: 2176201-66-2
M. Wt: 190.26
InChI Key: GWGNRUHXOMZUCQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the thiadiazole ring upon oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiadiazoline derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:

  • 4-Phenyl-1,2,3-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole
  • 4-(2-Methylphenyl)-1,2,3-thiadiazole

These compounds share the thiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the 2,4-dimethylphenyl group in this compound makes it unique, potentially enhancing its stability and biological activity compared to its analogs.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-3-4-9(8(2)5-7)10-6-13-12-11-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNRUHXOMZUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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